molecular formula C12H20Cl2N2O B2955923 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride CAS No. 1779124-50-3

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride

Cat. No.: B2955923
CAS No.: 1779124-50-3
M. Wt: 279.21
InChI Key: LUHOHJNBTNSFLS-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction Setup: Mixing 2-methoxybenzaldehyde and piperidine in a suitable solvent.

    Reduction: Adding a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: Isolating the product through filtration or crystallization.

    Salt Formation: Treating the amine with hydrochloric acid to form the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyphenyl)piperidin-4-amine.

    Reduction: Formation of 4-(2-methoxyphenyl)piperidine.

    Substitution: Formation of N-substituted derivatives of 4-(2-methoxyphenyl)piperidin-4-amine.

Scientific Research Applications

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride
  • 4-Amino-2,2,6,6-tetramethylpiperidine

Uniqueness

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

4-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-11-5-3-2-4-10(11)12(13)6-8-14-9-7-12;;/h2-5,14H,6-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHOHJNBTNSFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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